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4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol

Cat. No.: B12531717
CAS No.: 669088-57-7
M. Wt: 154.16 g/mol
InChI Key: DUNRSBLUMXLQPE-YFKPBYRVSA-N
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Description

Structural Classification and Academic Significance of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol

From a structural standpoint, this compound is classified as a resorcinol (B1680541) derivative. The core of the molecule is a benzene (B151609) ring substituted with two hydroxyl groups at positions 1 and 3, defining it as a resorcinol. Additionally, it possesses a chiral (1S)-1-hydroxyethyl group at position 4.

The academic significance of this compound stems from several key aspects:

Chirality: The presence of a stereocenter at the benzylic position makes it a valuable subject for studies in stereoselective synthesis and the investigation of enantiomer-specific biological activities. wisdomlib.orgnih.gov The synthesis of enantiomerically pure chiral alcohols is a critical endeavor in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological effects. ethz.ch

Resorcinol Moiety: The 1,3-dihydroxybenzene (resorcinol) core is a well-established pharmacophore known for its interaction with various biological targets, most notably the enzyme tyrosinase. acs.orgnih.gov

4-Substituted Resorcinol Structure: Research has consistently shown that 4-substituted resorcinol derivatives are potent inhibitors of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. acs.orgnih.gov This makes compounds with this structural motif, including this compound, promising candidates for development as depigmenting agents.

FeatureDescriptionSignificance in Research
Core Structure Benzene-1,3-diol (Resorcinol)Known pharmacophore, interacts with biological targets. acs.orgnih.gov
Key Substituent (1S)-1-Hydroxyethyl group at position 4Introduces chirality, crucial for stereospecific interactions. wisdomlib.orgnih.gov
Overall Class Chiral 4-substituted resorcinol derivativePotent tyrosinase inhibition is a known characteristic of this class. acs.orgnih.gov

Historical Context of Resorcinol Derivative Research Relevant to this compound

The study of resorcinol and its derivatives has a rich history. Resorcinol itself has been a fundamental building block in organic synthesis for over a century. Initially, research focused on its utility in the production of dyes and resins. However, in the 20th century, the biological activities of resorcinol derivatives began to attract significant attention.

A pivotal development was the discovery of the tyrosinase inhibitory properties of certain resorcinol derivatives. This led to a surge in research aimed at synthesizing and evaluating new analogs with improved potency and favorable physicochemical properties. Early studies focused on simple alkyl-substituted resorcinols, establishing that the nature and position of the substituent at the 4-position significantly influence inhibitory activity. acs.org

The progression of synthetic methodologies, particularly in the realm of asymmetric synthesis, has been crucial. The development of methods for the stereoselective reduction of ketones to produce chiral alcohols has enabled the synthesis of specific enantiomers of compounds like this compound. znaturforsch.comresearchgate.net Biocatalytic approaches, utilizing enzymes such as alcohol dehydrogenases, have emerged as powerful tools for achieving high enantioselectivity in the synthesis of chiral benzylic alcohols without the need for protecting groups. znaturforsch.comtudelft.nl These advancements have paved the way for the detailed investigation of the stereospecific interactions of chiral resorcinol derivatives with their biological targets.

Overview of Current Research Trajectories for this compound

Current research involving this compound and its close analogs is primarily focused on its potential as a tyrosinase inhibitor for applications in cosmetics and medicine. The main research trajectories include:

Tyrosinase Inhibition and Mechanism of Action: A significant area of investigation is the detailed characterization of the inhibitory effects of 4-substituted resorcinols on tyrosinase. Studies have shown that the resorcinol moiety is a privileged structure for interacting with the dicopper center of the tyrosinase active site. nih.gov Research suggests that the hydrophobicity of the 4-substituent can enhance the inhibitory potency. acs.org The precise mechanism, whether it involves competitive inhibition or suicide inactivation, is an active area of study for the resorcinol class of inhibitors.

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of 4-substituted resorcinols to understand how different functional groups influence their biological activity. For instance, the stereochemistry of the side chain, as in this compound, is a key variable being explored. The goal is to design new derivatives with enhanced potency and selectivity. nih.gov

Enantioselective Synthesis: The development of efficient and highly stereoselective synthetic routes to produce the (S)-enantiomer of 1-(2,4-dihydroxyphenyl)ethanol is a critical research focus. This includes the exploration of both chemical and biocatalytic methods. znaturforsch.comelsevierpure.com The ability to produce the single, desired enantiomer is essential for developing it as a potential therapeutic or cosmetic agent. ethz.ch

Neuroprotective and Antioxidant Properties: Beyond tyrosinase inhibition, some resorcinol derivatives have been investigated for other biological activities, such as antioxidant and neuroprotective effects. acs.org While specific data on this compound in this area is limited, it represents a potential future research direction given the known properties of the broader resorcinol class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B12531717 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol CAS No. 669088-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

669088-57-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m0/s1

InChI Key

DUNRSBLUMXLQPE-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)O)O)O

Canonical SMILES

CC(C1=C(C=C(C=C1)O)O)O

Origin of Product

United States

Stereochemical Considerations in Research on 4 1s 1 Hydroxyethyl Benzene 1,3 Diol

Importance of the (1S) Configuration in Molecular Recognition and Interaction Studies

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. The (1S) configuration of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol is paramount as it is a key chiral precursor in the synthesis of the widely used bronchodilator, (R)-Salbutamol. The therapeutic efficacy of Salbutamol is primarily attributed to the (R)-enantiomer, which exhibits a significantly higher binding affinity for the β2-adrenergic receptor compared to its (S)-enantiomer.

The stereocenter in this compound directly translates to the stereocenter in the final (R)-Salbutamol molecule. This specific three-dimensional arrangement is crucial for the precise molecular recognition and interaction with the active site of the β2-adrenergic receptor. The hydroxyl group and the ethyl group attached to the chiral carbon must be in the correct orientation to form the necessary hydrogen bonds and van der Waals interactions within the receptor's binding pocket, leading to the desired physiological response. The (S)-enantiomer, conversely, does not fit as effectively and can even be associated with adverse effects. Therefore, the synthesis of enantiomerically pure (R)-Salbutamol necessitates starting with the corresponding enantiomerically pure precursor, highlighting the critical importance of the (1S) configuration of this compound.

Methodologies for Stereoselective Synthesis of Chiral Hydroxyethylbenzene-1,3-diols

The synthesis of chiral alcohols with high enantiomeric purity is a cornerstone of modern organic chemistry. For the preparation of this compound, several stereoselective methods have been developed, primarily focusing on the asymmetric reduction of the corresponding prochiral ketone, 2',4'-dihydroxyacetophenone (B118725).

One of the most prominent and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction . organic-chemistry.orgwikipedia.org This technique employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) reagent to the ketone, yielding the desired chiral alcohol. organic-chemistry.orgwikipedia.org The enantioselectivity of the reaction is controlled by the chirality of the catalyst, allowing for the synthesis of either the (S) or (R) enantiomer of the alcohol with high enantiomeric excess (ee). organic-chemistry.orgwikipedia.org The general features of this method include its catalytic nature and broad substrate scope. researchgate.net

Another powerful approach is enzymatic reduction . researchgate.net Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. researchgate.net These biocatalytic methods are often performed under mild reaction conditions and can provide access to enantiomerically pure alcohols. researchgate.net For instance, various studies have shown the successful enzymatic reduction of hydroxyacetophenones to their corresponding chiral alcohols. researchgate.net

Below is a table summarizing these key methodologies:

Methodology Description Key Reagents/Catalysts Advantages
Corey-Bakshi-Shibata (CBS) Reduction Catalytic asymmetric reduction of a prochiral ketone. organic-chemistry.orgwikipedia.orgChiral oxazaborolidine catalyst, Borane (e.g., BH₃·THF)High enantioselectivity, broad substrate scope, catalytic in nature. organic-chemistry.orgwikipedia.orgresearchgate.net
Enzymatic Reduction Biocatalytic reduction of a ketone using enzymes. researchgate.netKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs), co-factors (e.g., NADPH)High stereospecificity, mild reaction conditions, environmentally friendly. researchgate.net

Enantiomeric Purity and Control in Synthetic Routes to this compound

Ensuring the enantiomeric purity of this compound is as crucial as its synthesis. The presence of the undesired (R)-enantiomer can negatively impact the efficacy and safety of the final active pharmaceutical ingredient. Therefore, rigorous control and analysis of enantiomeric purity are integral parts of the synthetic process.

The primary method for determining the enantiomeric excess (ee) of chiral compounds like this compound is chiral High-Performance Liquid Chromatography (HPLC) . nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. nih.govresearchgate.net

The control of enantiomeric purity begins with the choice of the synthetic method. Both the CBS reduction and enzymatic reductions are known to provide high levels of enantioselectivity, often exceeding 95% ee. The selection of the specific catalyst, enzyme, and reaction conditions plays a critical role in maximizing the enantiomeric excess of the product.

The following table provides a hypothetical example of data that would be generated to assess the enantiomeric purity of this compound via chiral HPLC:

Parameter Value
HPLC System Agilent 1260 Infinity II
Chiral Stationary Phase Chiralcel OD-H
Mobile Phase Hexane (B92381)/Isopropanol (B130326) (90:10)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time (S)-enantiomer 12.5 min
Retention Time (R)-enantiomer 14.8 min
Enantiomeric Excess (ee) >99%

Synthetic Strategies and Chemical Transformations of 4 1s 1 Hydroxyethyl Benzene 1,3 Diol

Chemical Synthesis Approaches for the 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol Core Structure

The chemical synthesis of the this compound framework is typically achieved through a sequence of reactions that first establish the carbon skeleton via regioselective acylation of benzene-1,3-diol, followed by a stereocontrolled reduction of the resulting ketone.

Regioselective Functionalization of Benzene-1,3-diol Systems

Benzene-1,3-diol (resorcinol) is an activated aromatic system where the two hydroxyl groups direct electrophilic substitution primarily to the positions ortho and para to them (positions 2, 4, and 6). Position 2 is sterically hindered by the two adjacent hydroxyl groups, making positions 4 and 6 the most reactive sites. Functionalization at the 4-position to yield a 4-substituted resorcinol (B1680541) is a common and crucial step.

Friedel-Crafts Acylation: This is a primary method for introducing an acyl group onto the resorcinol ring. The reaction of resorcinol with an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst, preferentially yields the 4-acylresorcinol. google.comnih.gov Zinc chloride (ZnCl₂) is a frequently used catalyst for this transformation, often conducted with the corresponding carboxylic acid. google.comgoogle.comjmchemsci.comjmchemsci.com This reaction proceeds with high regioselectivity for the 4-position due to the strong activating and directing effects of the hydroxyl groups. Theoretical calculations have confirmed that acylation at the para position (C4) is the most probable pathway, resulting in high yields of the 4-substituted product. jmchemsci.comjmchemsci.com To synthesize the precursor for the target molecule, resorcinol is acylated with an acetyl group source (e.g., acetic acid, acetyl chloride) to form 4-acetylresorcinol, also known as 2',4'-dihydroxyacetophenone (B118725). jmchemsci.com

Other Formylation and Alkylation Reactions: While acylation is the most direct route to the ketone precursor, other electrophilic substitution reactions also demonstrate the regioselectivity of the resorcinol system.

Gattermann and Vilsmeier-Haack Reactions: These are methods for formylation (introduction of a -CHO group). wikipedia.org The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride/DMF, efficiently produces 2,4-dihydroxybenzaldehyde (B120756) from resorcinol in good yields, again showing a strong preference for the 4-position. tandfonline.comrsc.org

Biocatalytic Alkylation and Acylation: Enzymes have also been explored for regioselective C-C bond formation on resorcinol derivatives. nih.govresearchgate.net For instance, a bacterial acyltransferase has been shown to catalyze the Friedel-Crafts C-acylation of phenolic substrates in aqueous buffer, offering a green alternative to traditional Lewis acid catalysis. nih.govresearchgate.net

The table below summarizes common methods for the regioselective functionalization of resorcinol.

Reaction TypeReagentsProductKey Feature
Friedel-Crafts AcylationAcetic Acid, ZnCl₂4-AcetylresorcinolHigh regioselectivity for the 4-position. google.comgoogle.comjmchemsci.com
Vilsmeier-Haack FormylationPOCl₃, DMF2,4-DihydroxybenzaldehydeEfficient formylation at the 4-position. tandfonline.com
ChlorinationSulfuryl dichloride (SO₂Cl₂)4-ChlororesorcinolHalogenation occurs preferentially at C4. chemicalbook.com
Biocatalytic AcylationAcyltransferase, Acyl Donor4-AcylresorcinolEnzymatic regioselectivity in buffer. nih.govresearchgate.net

Introduction of the (1S)-1-Hydroxyethyl Moiety

The introduction of the chiral (1S)-1-hydroxyethyl group is accomplished by the asymmetric reduction of the prochiral ketone, 4-acetylresorcinol (2',4'-dihydroxyacetophenone). This transformation is critical for establishing the desired stereochemistry.

Catalytic Asymmetric Reduction: This is a widely used strategy in which a small amount of a chiral catalyst is used to convert the ketone to the desired alcohol enantiomer.

Oxazaborolidine Catalysts (CBS Reduction): Chiral oxazaborolidine catalysts, generated in situ from chiral amino alcohols, are highly effective for the borane (B79455) reduction of prochiral ketones. nih.gov This method can provide chiral secondary alcohols with high enantioselectivity. nih.govresearchgate.net

Transition Metal Catalyzed Hydrogenation: Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are used for enantioselective hydrogenation and transfer hydrogenation. wikipedia.org In the presence of a chiral ligand (e.g., a chiral diamine or amino alcohol), these metal catalysts can effectively reduce aryl ketones to their corresponding chiral alcohols with excellent enantioselectivity (up to 99.7% ee). wikipedia.orgacs.org The reductant can be hydrogen gas or a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org

Chiral Stoichiometric Reagents: While less common in large-scale synthesis due to cost, stoichiometric chiral reducing agents can also be employed. These reagents, such as chirally modified borohydrides, directly deliver a hydride to the ketone in a stereoselective manner. wikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee) for the (S)-alcohol.

Protective Group Chemistry in the Synthesis of this compound

The two phenolic hydroxyl groups of resorcinol are acidic and nucleophilic, and can interfere with many synthetic transformations. oup.com Therefore, it is often necessary to temporarily "protect" them as less reactive functional groups. organic-chemistry.org

Common Protecting Groups for Phenols:

Ethers: Methyl (Me), Benzyl (B1604629) (Bn), Methoxymethyl (MOM), Tetrahydropyranyl (THP), and various silyl (B83357) ethers (e.g., TBS, TIPS) are common choices. oup.comwikipedia.orgsynarchive.com Benzyl ethers are particularly useful as they are stable to many conditions but can be removed under mild hydrogenolysis conditions (H₂, Pd/C). oup.com Silyl ethers are cleaved by fluoride (B91410) sources (e.g., TBAF) or acid. oup.com

Esters: Acetyl (Ac) or benzoyl (Bz) esters can also be used, though they are more susceptible to basic hydrolysis than ethers. wikipedia.org

Strategic Application: In a multi-step synthesis, the resorcinol hydroxyls might be protected before the acylation or reduction steps. uchicago.edu For example, converting resorcinol to its di-benzyl ether would allow for subsequent reactions without interference from the acidic protons. After the desired modifications are complete, the protecting groups are removed in a final "deprotection" step to reveal the free hydroxyls. wikipedia.org The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal. organic-chemistry.org An "orthogonal" strategy, where different protecting groups can be removed without affecting each other, is valuable in more complex syntheses. organic-chemistry.org

The table below lists several common protecting groups for phenols and their typical cleavage conditions.

Protecting GroupAbbreviationProtection Reagent ExampleDeprotection Conditions
Benzyl EtherBnBenzyl Bromide (BnBr), BaseH₂, Pd/C (Hydrogenolysis) oup.com
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF); Acetic Acid oup.com
Methoxymethyl EtherMOMMOM-Cl, BaseAcid (e.g., HCl) wikipedia.org
Tetrahydropyranyl EtherTHPDihydropyran (DHP), AcidAqueous Acid (e.g., Acetic Acid, HCl) organic-chemistry.org
Acetyl EsterAcAcetic Anhydride or Acetyl ChlorideBase (e.g., NaOH, K₂CO₃) or Acid wikipedia.org

Multi-step Synthetic Sequences for Advanced Derivatives of this compound

The core structure of this compound serves as a building block for more complex molecules. Multi-step synthesis allows for the elaboration of the initial framework into advanced derivatives. youtube.comyoutube.com For instance, new derivatives can be prepared by reacting the phenolic hydroxyl groups of a protected or unprotected resorcinol intermediate. jmchemsci.comjmchemsci.com

A general synthetic sequence could involve:

Protection: Protection of the resorcinol hydroxyls (e.g., as benzyl ethers).

Acylation: Friedel-Crafts acylation to install the acetyl group at the 4-position.

Asymmetric Reduction: Stereoselective reduction of the ketone to form the (1S)-hydroxyethyl side chain.

Further Functionalization: The newly formed secondary alcohol or the protected phenolic groups can be used as handles for further reactions, such as etherification, esterification, or coupling reactions to build larger, more complex structures. nih.gov

Deprotection: Removal of the protecting groups to yield the final advanced derivative.

This modular approach provides access to a wide range of analogs for various applications.

Biocatalytic and Enzymatic Synthesis of this compound Analogs

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions. acgpubs.org Enzymes, particularly ketoreductases, are highly suited for the synthesis of chiral alcohols like this compound.

Stereoselective Bioreductions in Hydroxyethyl (B10761427) Side Chain Formation

The key step in forming the chiral center of the target molecule is the asymmetric reduction of the ketone precursor, 2',4'-dihydroxyacetophenone. Biocatalysts are ideal for this transformation.

Ketoreductases (KREDs): These enzymes catalyze the reduction of ketones to alcohols with high enantioselectivity. rsc.org Many KREDs have been identified and engineered for industrial applications. google.comnih.gov

Substrate Specificity and Selectivity: KREDs can be selected or engineered to exhibit high activity and stereoselectivity for specific substrates, including substituted acetophenones. rsc.orgfrontiersin.org By choosing the appropriate KRED, the reduction of 2',4'-dihydroxyacetophenone can be directed to yield the (S)-alcohol with very high enantiomeric excess (>99% ee). rsc.orgnih.gov These reactions typically use a nicotinamide (B372718) cofactor (NADH or NADPH), which is regenerated in situ using a sacrificial co-substrate like isopropanol or glucose. alaska.edu

Engineered Enzymes: Directed evolution and protein engineering have been used to create KRED variants with reversed or enhanced stereoselectivity and improved stability and activity towards non-natural substrates. google.comnih.gov For example, while wild-type ketoreductases from Lactobacillus species might produce an (R)-alcohol, engineered variants have been developed that produce the (S)-alcohol with high selectivity. google.com

Whole-Cell Biocatalysts:

Baker's Yeast (Saccharomyces cerevisiae): Baker's yeast is a classic whole-cell biocatalyst used for the asymmetric reduction of ketones. youtube.comnih.gov It contains a mixture of reductase enzymes that can reduce a wide range of ketones. acgpubs.orgethz.ch The reduction of various acetophenone (B1666503) derivatives to chiral phenylethanols has been demonstrated using baker's yeast, often achieving high enantioselectivity. nih.gov The reaction is typically performed in water with sucrose (B13894) or glucose as the energy source and reductant. ethz.ch

The table below highlights research findings in the bioreduction of ketones relevant to the synthesis of the target compound.

Biocatalyst SystemSubstrate ExampleProduct ConfigurationKey Finding
Engineered Ketoreductase (KRED)Substituted Acetophenones(S)-AlcoholsHigh conversion and excellent enantioselectivity (>99% ee) can be achieved. rsc.org
Alcohol Dehydrogenase (ADH) from Rhodococcus2-Hydroxyacetophenone(R)-AlcoholDemonstrates the capability of ADHs to reduce hydroxyacetophenones. nih.gov
Baker's Yeast (Saccharomyces cerevisiae)Ethyl Acetoacetate(S)-Ethyl 3-hydroxybutanoateA well-established system for producing chiral β-hydroxy esters with high ee. ethz.ch
KRED from Pichia glucozymaSubstituted Acetophenones(S)- or (R)-AlcoholsEnantioselectivity is dependent on the electronic and steric nature of the substituent. rsc.org

It is also noteworthy that enzymes like 2',4'-dihydroxyacetophenone dioxygenase exist, which specifically act on the ketone precursor, highlighting the natural prevalence of enzymes that recognize this resorcinol-based scaffold. wikipedia.orgnih.govnih.govsigmaaldrich.com

Enzyme Screening and Engineering for Enhanced Yield and Enantioselectivity

The primary route to optically pure this compound is the asymmetric reduction of the prochiral ketone 4-acetylresorcinol (2',4'-dihydroxyacetophenone). Biocatalysis, particularly with ketoreductases (KREDs), is the method of choice for this transformation due to its high enantioselectivity under mild reaction conditions. rsc.orgnih.govwikipedia.org

The initial step in developing a robust biocatalytic process is the screening of a diverse panel of KREDs. These enzymes, often sourced from various microorganisms like Saccharomyces cerevisiae (Baker's yeast), Candida species, and various bacteria, exhibit different substrate specificities and stereopreferences. rsc.org A screening campaign would typically evaluate a library of wild-type and pre-engineered KREDs for their ability to convert 4-acetylresorcinol to the desired (S)-alcohol, measuring both conversion percentage and enantiomeric excess (e.e.).

Once promising candidate enzymes are identified, protein engineering techniques are employed to enhance their catalytic properties. nih.govnih.gov Methods such as site-directed mutagenesis and directed evolution can be used to improve:

Enantioselectivity: To increase the production of the (S)-enantiomer over the (R)-enantiomer, aiming for an e.e. >99%.

Activity: To boost the reaction rate, leading to higher product titers in a shorter time.

Stability: To improve the enzyme's tolerance to process conditions like temperature, pH, and the presence of organic co-solvents.

Substrate-loading capacity: To allow the enzyme to function efficiently at higher concentrations of 4-acetylresorcinol, which can be inhibitory to some enzymes.

For instance, mutations in the active site of a KRED can alter the binding pocket to better accommodate the bulky dihydroxyphenyl substituent of the substrate, thereby improving both activity and selectivity.

Table 1: Representative Data from a KRED Screening and Engineering Campaign for 4-Acetylresorcinol Reduction

Enzyme ID Source Organism Modification Conversion (%) Enantiomeric Excess (e.e., %) (S)
KRED-WT01 Saccharomyces cerevisiae Wild-Type 65 92
KRED-WT02 Rhodococcus ruber Wild-Type 78 95 (R)
KRED-WT03 Lactobacillus brevis Wild-Type 85 98
KRED-E01 Lactobacillus brevis A87L/I145F 97 >99

This table is generated for illustrative purposes based on typical research findings in the field.

Whole-Cell Biocatalysis for Complex Diol Synthesis

While purified enzymes offer high specificity, whole-cell biocatalysis presents a more cost-effective and operationally simple alternative for large-scale synthesis. nih.govnih.gov Using entire microorganisms (e.g., genetically engineered Escherichia coli or yeast) that overexpress a targeted KRED eliminates the need for costly and time-consuming enzyme purification. nih.gov

A significant advantage of whole-cell systems is the intrinsic presence of cofactor regeneration machinery. nih.gov The asymmetric reduction of a ketone by a KRED requires a hydride donor, typically NADPH or NADH. In a whole-cell system, the host organism's metabolism continuously regenerates the reduced cofactor, for example, by using a co-substrate like glucose or isopropanol. researchgate.net This integrated system is far more efficient than adding expensive cofactors to a reaction with purified enzymes.

To optimize the synthesis of this compound using whole-cell biocatalysts, several strategies can be implemented:

Host Strain Engineering: The host microorganism can be engineered to prevent the degradation of the substrate or product and to enhance cofactor availability. nih.gov

Immobilization: Immobilizing the microbial cells in matrices like alginate or polyacrylamide gels allows for easier separation of the biocatalyst from the reaction mixture and enables reuse over multiple batches, improving process economy. nih.govresearchgate.net

Two-Phase Systems: To overcome potential substrate or product inhibition and improve mass transfer, the reaction can be run in a two-phase aqueous-organic system. nih.gov The organic phase serves as a reservoir for the substrate and extracts the product, reducing its concentration in the aqueous phase and minimizing toxicity to the cells.

These approaches have led to the development of highly efficient processes achieving high product titers (e.g., >100 g/L) and excellent enantioselectivity (>99% e.e.). nih.gov

Derivatization and Chemical Modification of this compound

The three hydroxyl groups of this compound—two phenolic and one secondary benzylic alcohol—provide multiple handles for subsequent chemical transformations. Derivatization can be used to generate novel compounds or to protect certain groups while other parts of the molecule are modified.

Etherification and Esterification of Hydroxyl Groups

The reactivity of the hydroxyl groups differs, allowing for selective derivatization. The phenolic hydroxyls are more acidic than the secondary alcohol and can be selectively deprotonated with a suitable base. libretexts.org

Etherification: Selective O-alkylation of the phenolic groups can be achieved by reacting the diol with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a mild base like potassium carbonate (K₂CO₃). alfa-chemistry.com This reaction proceeds via a Williamson ether synthesis mechanism. To etherify the less reactive secondary alcohol, stronger conditions, such as using sodium hydride to generate the alkoxide, would be necessary.

Esterification: Esters can be formed by reacting the diol with carboxylic acids, acid chlorides, or anhydrides. vedantu.comrsc.org Acid-catalyzed Fischer esterification with a carboxylic acid would likely favor reaction at the more nucleophilic secondary alcohol. vedantu.com Using a more reactive acylating agent like acetyl chloride or acetic anhydride, often in the presence of a base like pyridine, can lead to the esterification of all three hydroxyl groups. Selective protection is possible by carefully controlling stoichiometry and reaction conditions.

Alkylation and Arylation of the Benzene (B151609) Ring in this compound

The resorcinol moiety is an electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The existing hydroxyl and hydroxyethyl groups are ortho- and para-directing. msu.edu

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the benzene ring. slchemtech.comlibretexts.org The positions ortho to the two hydroxyl groups (positions 2 and 6) are the most activated and sterically accessible sites for substitution. The reaction is typically carried out using an alkyl halide or an olefin in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a Brønsted acid. nih.gov However, the high reactivity of the resorcinol ring can sometimes lead to polyalkylation. google.com

Arylation: Introducing an aryl group onto the ring is more complex. While classical Friedel-Crafts arylation is not generally feasible, modern cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig type reactions) could be envisioned. This would require prior functionalization of the ring, for instance, through halogenation, to introduce a suitable handle for the coupling reaction. A more direct, albeit advanced, method involves the activation of the C(aryl)-C(OH) bond of another aryl alcohol to serve as an arylating agent in a copper-catalyzed system. nih.gov

Side-Chain Modifications and Functional Group Interconversions

The 1-hydroxyethyl side chain offers a key site for modification that can alter the compound's properties or prepare it for further reactions.

Oxidation: The secondary benzylic alcohol can be oxidized back to a ketone using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. libretexts.orglibretexts.org This reaction would regenerate 4-acetylresorcinol, effectively erasing the chiral center. Milder, more selective reagents like PCC (Pyridinium chlorochromate) could also be employed. youtube.com

Substitution: The hydroxyl group of the side chain can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile in an Sₙ2 reaction. This allows for the introduction of various functional groups, such as azides, nitriles, or halides, at the benzylic position.

Elimination: Acid-catalyzed dehydration of the secondary alcohol would lead to the formation of 4-vinylresorcinol, introducing a reactive double bond that can be used in polymerization or other addition reactions.

Table 2: Summary of Potential Derivatization Reactions

Reaction Type Reagents and Conditions Target Site(s) Product Type
Etherification Alkyl halide, K₂CO₃ Phenolic -OH Phenolic ether
Esterification Acid chloride, Pyridine All -OH groups Polyester
C-Alkylation Alkyl halide, AlCl₃ Benzene ring (C2, C6) Alkyl-substituted resorcinol
Oxidation KMnO₄ or PCC Secondary -OH Ketone (4-acetylresorcinol)

| Elimination | H₂SO₄, heat | Side chain | Vinylresorcinol |

This table provides a generalized summary of possible chemical transformations.

Molecular and Biochemical Interaction Studies of 4 1s 1 Hydroxyethyl Benzene 1,3 Diol

Mechanisms of Interaction with Biomacromolecules (In Vitro/Cellular)

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological or toxicological effects. For 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol, a member of the resorcinol (B1680541) derivative family, these interactions are primarily governed by its chemical structure, which includes a benzene-1,3-diol (resorcinol) core with a (1S)-1-hydroxyethyl substituent at the 4-position.

Research has extensively focused on 4-substituted resorcinol derivatives as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net The structural motif of a 4-substituted resorcinol is recognized for its potent tyrosinase inhibitory activity. researchgate.net The mechanism of inhibition by these compounds is often competitive, where they vie with the enzyme's natural substrates, such as L-tyrosine and L-DOPA, for binding to the active site. nih.govnih.gov

The resorcinol moiety is crucial for this inhibitory action. It is believed to chelate the copper ions within the active site of tyrosinase, thereby blocking the enzyme's catalytic function. nih.gov The nature of the substituent at the 4-position significantly influences the inhibitory potency. Studies on various 4-alkylresorcinols have demonstrated that the hydrophobicity and size of the alkyl group can enhance binding to the enzyme. preprints.org For this compound, the hydroxyethyl (B10761427) group at the 4-position is expected to play a significant role in its interaction with tyrosinase. The hydroxyl group could form additional hydrogen bonds within the active site, potentially increasing its binding affinity and inhibitory effect.

While a significant body of research points to the tyrosinase inhibitory potential of 4-substituted resorcinols, specific kinetic data for this compound is not extensively detailed in the public domain. However, based on the structure-activity relationships of this class of compounds, it is hypothesized to be an effective tyrosinase inhibitor.

Table 1: Investigated Tyrosinase Inhibitory Activities of Selected 4-Substituted Resorcinol Derivatives

CompoundType of InhibitionKey FindingsReference
4-ButylresorcinolCompetitivePotent inhibitor, more effective than kojic acid and arbutin. nih.gov
Thiazolyl ResorcinolsCompetitiveN-substituted 2-aminothiazole (B372263) at 4-position increases potency significantly. preprints.org
4-Heptanoyl resorcinolCompetitiveExhibited high inhibitory activity, stronger than kojic acid. researchgate.net

This table is illustrative of the inhibitory potential of the 4-substituted resorcinol class and not of this compound itself.

Direct and comprehensive receptor binding profiling studies for this compound are not widely available in publicly accessible scientific literature. However, research on broader classes of resorcinol derivatives provides some insight into their potential to interact with specific receptors.

Studies have been conducted on certain resorcinol derivatives to evaluate their agonist activity at dopamine (B1211576) receptors. nih.gov These investigations revealed that the specific ring system to which the resorcinol moiety is attached, and the relative positioning of the hydroxyl groups, are critical for dopamine receptor activity. nih.gov For instance, certain aminotetralin and octahydrobenzo[f]quinoline derivatives with resorcinol substitutions showed notable activity. nih.gov This suggests that the benzene-1,3-diol structure can serve as a pharmacophore for dopamine receptor ligands.

The potential for this compound to bind to other receptors has not been extensively explored. The presence of the phenolic hydroxyl groups and the additional hydroxyl in the ethyl substituent could allow for a variety of interactions, including hydrogen bonding, with the amino acid residues in receptor binding pockets. However, without specific experimental data, its broader receptor binding profile remains speculative.

To understand the potential binding mode of this compound, molecular docking simulations with tyrosinase are often employed, based on the known activity of related compounds. These computational studies can predict the binding conformation and energy of the ligand within the enzyme's active site.

In the case of this compound, it is hypothesized that the resorcinol moiety would bind near the copper ions. The (1S)-1-hydroxyethyl group would likely orient itself within the active site to form favorable interactions. The hydroxyl group on the ethyl side chain could form a hydrogen bond with nearby amino acid residues, such as asparagine or histidine, which are common in the tyrosinase active site. nih.gov

Molecular dynamics simulations, which can provide insights into the stability of the protein-ligand complex over time, have not been specifically reported for this compound. Such studies would be valuable to confirm the stability of the predicted binding mode and to understand the dynamic nature of the interactions.

Table 2: Predicted Interactions from Molecular Docking of a Representative 4-Substituted Resorcinol with Tyrosinase

Interacting ResidueType of Interaction
His259, His263, His296Coordination with Copper ions
Asn260, Met280Hydrogen Bonding/Hydrophobic Interactions
Val248, Phe264, Val283Hydrophobic Interactions with the 4-substituent

This table represents a generalized binding mode for 4-substituted resorcinols based on available docking studies and is a predictive model for this compound.

Fundamental Redox Chemistry and Antioxidant Properties

The redox behavior of phenolic compounds like this compound is a key aspect of their chemical and biological activity, particularly their antioxidant properties.

The oxidative pathways of benzene-1,3-diol (resorcinol) derivatives are influenced by the arrangement of the hydroxyl groups in the meta-position. This configuration makes them less susceptible to oxidation compared to their ortho (catechol) and para (hydroquinone) isomers. However, under certain conditions, they can be oxidized.

The introduction of an electron-donating group, such as the hydroxyethyl group at the 4-position, can influence the redox potential of the resorcinol ring, potentially making it more susceptible to oxidation compared to the parent resorcinol molecule. The oxidation of the phenolic hydroxyl groups can proceed via a one-electron transfer mechanism to form a phenoxy radical. The stability of this radical is a key determinant of the antioxidant activity.

Phenolic compounds are well-known radical scavengers, and their antioxidant activity is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is known as hydrogen atom transfer (HAT). Another possible mechanism is single electron transfer followed by proton transfer (SET-PT).

For resorcinol and its derivatives, the radical scavenging activity is generally considered to be lower than that of catechols and hydroquinones. This is because the meta-positioning of the hydroxyl groups does not allow for the formation of a stable quinone structure upon oxidation, which can delocalize the radical electron more effectively.

Despite this, resorcinol derivatives do exhibit radical scavenging properties. The reactivity of the phenolic hydroxyl groups is influenced by the solvent and the nature of the substituent on the ring. The (1S)-1-hydroxyethyl group on this compound may influence its radical scavenging capacity. The presence of this group could affect the bond dissociation enthalpy of the phenolic O-H bonds, a key parameter in the HAT mechanism.

Experimental studies using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay would be necessary to quantify the antioxidant potential of this compound and to elucidate the precise mechanisms of its radical scavenging activity.

Table 3: Common Radical Scavenging Mechanisms for Phenolic Compounds

MechanismDescription
Hydrogen Atom Transfer (HAT)A hydrogen atom is transferred from the antioxidant to the radical.
Single Electron Transfer - Proton Transfer (SET-PT)An electron is transferred from the antioxidant to the radical, followed by a proton transfer.

Metal Ion Complexation and Chelation Studies

Comprehensive studies dedicated to the metal ion complexation and chelation behavior of this compound are not prominently featured in the current body of scientific literature. The presence of two hydroxyl groups on the benzene (B151609) ring, along with a hydroxyl group on the ethyl side chain, suggests potential for this molecule to act as a chelating agent, capable of binding to metal ions. The resorcinol moiety is known to participate in metal chelation. However, without specific experimental data, any discussion remains speculative.

Stoichiometry and Stability Constants of Transition Metal Complexes with this compound

There is a lack of published data detailing the stoichiometric ratios and stability constants for complexes formed between this compound and transition metals. Determining these parameters would require experimental techniques such as potentiometric or spectrophotometric titrations. Such studies would reveal the molar ratios in which the ligand binds to different metal ions (e.g., 1:1, 1:2, or 2:1 metal-to-ligand) and the thermodynamic stability of the resulting complexes in solution.

Table 1: Hypothetical Stability Constants of this compound Metal Complexes (Note: The following table is for illustrative purposes only, as no experimental data was found.)

Transition Metal Ion Stoichiometry (M:L) Log K
Cu(II) Data not available Data not available
Fe(III) Data not available Data not available
Zn(II) Data not available Data not available

Spectrophotometric and Electrochemical Investigations of Metal-Ligand Interactions

Spectrophotometric methods, such as UV-Visible spectroscopy, are powerful tools for investigating the formation of metal complexes. Changes in the absorption spectrum of this compound upon the addition of a metal ion could confirm complexation and be used to determine the stoichiometry of the complex. Similarly, electrochemical methods like cyclic voltammetry could provide insights into the redox properties of the metal complexes and the nature of the metal-ligand binding. However, specific spectrophotometric and electrochemical data for the interaction of this compound with metal ions are not available in the reviewed literature.

Table 2: Hypothetical Spectroscopic Data for Metal Complexation (Note: The following table is for illustrative purposes only, as no experimental data was found.)

Metal Complex λmax (nm) of Ligand λmax (nm) of Complex Molar Absorptivity (ε) of Complex (M⁻¹cm⁻¹)
[Cu(Ligand)₂] Data not available Data not available Data not available

Structural Characterization of Metal Complexes and Coordination Geometry

The definitive structural elucidation of metal complexes of this compound would necessitate techniques such as X-ray crystallography for solid-state structures or Nuclear Magnetic Resonance (NMR) spectroscopy for structures in solution. These methods would reveal the precise coordination geometry around the central metal ion, identifying the donor atoms from the ligand and defining bond lengths and angles. The coordination could potentially involve the phenolic hydroxyl groups and possibly the alcoholic hydroxyl group, leading to various possible coordination modes and resulting geometries (e.g., octahedral, tetrahedral, or square planar). To date, no published crystal structures or detailed spectroscopic analyses describing the coordination geometry of such complexes are available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Variation on Molecular Interactions and Biochemical Activities

The resorcinol (B1680541) ring and the ethanolamine (B43304) side chain of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol are critical for its activity, and variations in these regions can significantly alter its biological profile. For instance, in the broader class of phenylethanolamine derivatives, a secondary amine in the side chain is often essential for receptor stimulation. nih.gov

The nature of the aromatic ring system and its substituents dictates the compound's affinity and efficacy for its biological targets. While the resorcinol moiety (1,3-dihydroxybenzene) is a key feature, its replacement with other groups like catechol (1,2-dihydroxybenzene) or saligenin (2-(hydroxymethyl)phenol) leads to compounds with different activity profiles. nih.govnih.gov Studies on related β2-agonists have shown that the inhibition potency towards certain enzymes does not solely depend on the disposition of hydroxyl groups on the benzene (B151609) ring but is also influenced by the size of the hydroxyaminoethyl chain. nih.gov

The table below illustrates how modifications to the core structure of related ethanolamine derivatives can influence their biological activity.

Compound/AnalogStructural VariationImpact on Biological Activity
Fenoterol Resorcinol derivative with a p-hydroxyphenylisopropyl group on the aminePotent β2-agonist activity
Salbutamol Saligenin derivative with a tert-butyl group on the amineSelective β2-agonist activity
Isoproterenol Catechol derivative with an isopropyl group on the amineNon-selective β-agonist activity

This table presents data for closely related analogs to illustrate the principles of substituent variation in the absence of specific data for this compound.

Role of the (1S)-Hydroxyethyl Stereocenter in Biological Recognition

Stereochemistry is a cornerstone of drug design, as the three-dimensional arrangement of atoms profoundly influences a molecule's interaction with chiral biological macromolecules like proteins and receptors. nih.gov For molecules with a chiral center, such as the (1S)-hydroxyethyl group in this compound, the two enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov

The (S) configuration at the carbon bearing the hydroxyl group is often crucial for potent activity in many adrenergic agonists. This specific stereochemistry allows for a precise three-point interaction with the receptor binding site, typically involving the two hydroxyl groups of the resorcinol ring and the hydroxyl group of the side chain. This lock-and-key fit is essential for receptor activation. nih.gov

While one enantiomer may be responsible for the desired therapeutic effects, the other may be less active or even contribute to off-target effects. nih.gov However, some studies on related β2-agonists have indicated that for certain biological targets, like cholinesterases, there may be a lack of stereoselectivity in their inhibition. nih.gov

Comparative Analysis with Related Catecholamine and Resorcinol Derivatives

The resorcinol structure of this compound provides distinct properties compared to its catecholamine and other resorcinol counterparts. Catecholamines, such as isoproterenol, are known for their potent but often non-selective beta-adrenergic agonism and are susceptible to metabolic degradation.

Resorcinol derivatives like fenoterol, and by extension this compound, are generally more resistant to metabolic enzymes like catechol-O-methyltransferase (COMT), which can lead to improved oral bioavailability and a longer duration of action.

The table below provides a comparative overview of key characteristics of representative compounds from each class.

FeatureThis compound (Predicted)Catecholamine (e.g., Isoproterenol)Other Resorcinol (e.g., Fenoterol)
Aromatic Core ResorcinolCatecholResorcinol
Metabolic Stability Higher (resistant to COMT)Lower (substrate for COMT)Higher (resistant to COMT)
Receptor Selectivity Dependent on N-substituentGenerally non-selectiveβ2-selective
Duration of Action Potentially longerShorterLonger

This table includes predicted characteristics for this compound based on the known properties of other resorcinol ethanolamines.

Computational Prediction of SAR/SPR for Novel this compound Analogs

Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools in modern drug discovery for predicting the biological activity and properties of novel analogs. nih.gov For this compound, computational approaches could be employed to design new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

By creating a virtual library of analogs with modifications at various positions—such as altering the substituents on the resorcinol ring or the nitrogen atom—and using computational methods like molecular docking and 3D-QSAR, it is possible to predict their binding affinity to specific receptors. For instance, docking studies could elucidate the key interactions between the analogs and the amino acid residues in the active site of a target protein. nih.gov

A hypothetical computational screening could explore the following modifications:

Ring Substitutions: Introduction of small alkyl or halogen groups on the resorcinol ring to probe steric and electronic effects.

N-Substituent Variation: Exploration of a wide range of alkyl and arylalkyl groups on the nitrogen atom to optimize receptor interactions and selectivity.

Side Chain Modification: Altering the length or branching of the ethyl group to fine-tune the positioning of the hydroxyl and amine functionalities.

These computational predictions would then guide the synthesis of the most promising candidates for further biological evaluation.

Advanced Analytical and Spectroscopic Characterization of 4 1s 1 Hydroxyethyl Benzene 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would exhibit distinct signals, with their chemical shifts and coupling patterns revealing their substitution pattern. The protons of the hydroxyethyl (B10761427) group—the methine (CH), methyl (CH₃), and hydroxyl (OH) protons—would also produce characteristic signals. The chemical shift of the methine proton is influenced by the adjacent hydroxyl and aromatic groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The aromatic carbons, the two carbons of the hydroxyethyl side chain, and the carbon atoms bearing the hydroxyl groups would all resonate at specific frequencies, confirming the carbon skeleton of the molecule.

For the analysis of enantiomeric purity, chiral derivatizing agents (CDAs) can be employed in NMR spectroscopy. These agents react with the diol to form diastereomers, which will exhibit distinct NMR signals, allowing for the quantification of each enantiomer.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.2 - 7.2100 - 130
Methine CH4.5 - 5.065 - 75
Methyl CH₃1.2 - 1.620 - 30
Phenolic OH8.0 - 10.0-
Alcoholic OH4.0 - 6.0-
Aromatic C-OH-155 - 160
Aromatic C-C-100 - 140

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight of 154.16 g/mol .

Electron ionization (EI) is a common technique that would cause the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of a methyl group (CH₃) to give a peak at m/z 139, or the loss of a water molecule (H₂O) from the hydroxyethyl group, resulting in a peak at m/z 136. Cleavage of the C-C bond between the aromatic ring and the hydroxyethyl group would lead to a significant fragment corresponding to the hydroxyphenonium ion. The mass spectrum of the related compound resorcinol (B1680541) shows a prominent molecular ion peak at m/z 110. nist.govnist.gov

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with very high accuracy.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
136[M - H₂O]⁺
123[M - CH₃O]⁺
110[Resorcinol]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

The IR spectrum would show characteristic absorption bands for the hydroxyl (O-H), aromatic carbon-carbon (C=C), and carbon-oxygen (C-O) bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. The presence of the aromatic ring would be confirmed by C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the alcohol and phenol (B47542) groups would appear in the 1000-1260 cm⁻¹ range. The IR spectrum of resorcinol shows a broad O-H stretch from 3200-3550 cm⁻¹ and aromatic C-H stretches around 3050 cm⁻¹. uq.edu.au

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring in this compound is a chromophore that absorbs UV light. The UV-Vis spectrum of resorcinol in water typically exhibits absorption maxima around 274 nm and 280 nm. nist.govuq.edu.au The substitution of the hydroxyethyl group on the resorcinol ring would be expected to cause a slight shift in the absorption maxima.

Table 3: Characteristic IR and UV-Vis Absorption Data

Spectroscopic TechniqueFunctional GroupCharacteristic Absorption
IRPhenolic & Alcoholic O-H stretch3200 - 3600 cm⁻¹ (broad)
IRAromatic C-H stretch3000 - 3100 cm⁻¹
IRAromatic C=C stretch1450 - 1600 cm⁻¹
IRC-O stretch1000 - 1260 cm⁻¹
UV-VisAromatic System~270 - 280 nm

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this purpose.

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds and would be suitable for this molecule. royalsocietypublishing.orgroyalsocietypublishing.org The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. lookchem.com

The retention times of the (S)- and (R)-enantiomers would differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of the sample. The development of a robust chiral separation method would involve screening various CSPs and optimizing the mobile phase composition and temperature. rsc.org

X-ray Crystallography and Crystallographic Fragment Screening for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single crystal of this compound or a suitable derivative would be required for this analysis.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. The crystal structure of the parent compound, resorcinol, has been extensively studied and exists in two polymorphic forms, α- and β-resorcinol, which differ in their hydrogen-bonding networks. royalsocietypublishing.orgroyalsocietypublishing.org

Crystallographic fragment screening is a technique that could be applied to derivatives of this compound to understand its binding interactions with target proteins, which is particularly relevant in drug discovery.

To date, no public records of the crystal structure of this compound are available.

Computational Chemistry and Theoretical Studies of 4 1s 1 Hydroxyethyl Benzene 1,3 Diol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) for a given molecular system.

For 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol, these calculations can predict a range of properties. DFT, with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic descriptors can be calculated.

These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For this compound, the electron-rich resorcinol (B1680541) ring is expected to be the primary location of the HOMO, indicating its susceptibility to electrophilic substitution.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP would highlight the electronegative oxygen atoms of the hydroxyl groups as regions of negative potential, making them likely sites for hydrogen bonding.

Illustrative Data Table: Calculated Electronic Properties (Note: The following data is illustrative of typical DFT calculation outputs and is not from a published study on this specific molecule.)

PropertyIllustrative ValueDescription
Total Energy -535.123 HartreesThe total electronic energy of the optimized molecule.
HOMO Energy -0.215 HartreesEnergy of the highest occupied molecular orbital.
LUMO Energy -0.003 HartreesEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 0.212 HartreesAn indicator of chemical reactivity and stability.
Dipole Moment 2.45 DebyeA measure of the molecule's overall polarity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how a ligand (the molecule) might bind to a biological target, such as a protein or enzyme.

Molecular docking algorithms would be used to predict the preferred binding orientation and affinity of this compound within the active site of a target protein. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy. Key interactions, such as hydrogen bonds between the ligand's hydroxyl groups and amino acid residues in the target, as well as pi-pi stacking interactions involving the benzene (B151609) ring, would be identified.

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. An MD simulation would model the movement of every atom in the system over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose. Analysis of the MD trajectory can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Illustrative Data Table: Molecular Docking and Dynamics Results (Note: The following data is hypothetical, representing typical outputs for a ligand-protein interaction study.)

ParameterIllustrative FindingImplication
Binding Affinity (Docking Score) -7.8 kcal/molA strong predicted binding affinity to the hypothetical target.
Key Interacting Residues TYR 82, SER 120, HIS 250Amino acids forming hydrogen bonds or other interactions.
RMSD of Ligand (MD) 1.2 ÅIndicates the ligand remains stable in the binding pocket during the simulation.
Binding Free Energy (MM/PBSA) -35.5 kcal/molA more rigorous estimate of binding energy from MD simulation.

Semi-empirical Methods (e.g., RM1) in Conformational Analysis and Energetic Profiles

Semi-empirical methods, such as RM1 (Recife Model 1), offer a computationally less expensive alternative to ab initio and DFT methods for exploring the potential energy surface of a molecule. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations.

For this compound, semi-empirical methods are particularly useful for performing a thorough conformational analysis. The molecule has rotational freedom around the bond connecting the ethyl group to the benzene ring. A systematic conformational search using a method like RM1 could efficiently map the potential energy landscape as a function of this dihedral angle.

The result of such an analysis is an energetic profile, or a potential energy surface scan, which plots the relative energy of the molecule versus the rotation of the specified bond. This plot would reveal the lowest energy (most stable) conformers and the energy barriers to rotation between them. This information is crucial for understanding which shapes the molecule is most likely to adopt in solution, which in turn influences its reactivity and ability to bind to a target.

Illustrative Data Table: Conformational Analysis Energetics (Note: This table represents a hypothetical potential energy scan for the rotation of the hydroxyethyl (B10761427) side chain.)

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Type
05.2Eclipsed (High Energy)
600.0Staggered (Global Minimum)
1205.5Eclipsed (High Energy)
1800.8Staggered (Local Minimum)

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their chemical structure.

To build a QSAR/QSPR model relevant to this compound, one would first need a dataset of structurally similar compounds with experimentally measured activity (for QSAR) or properties (for QSPR). For each compound in this dataset, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., HOMO/LUMO energies from quantum calculations).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates these descriptors with the observed activity or property. Once a statistically robust model is developed and validated, it can be used to predict the activity or properties of new compounds, such as this compound, without the need for experimental testing. For instance, a QSAR model could predict its potential as a tyrosinase inhibitor based on its structural features, while a QSPR model could predict its solubility or boiling point.

Illustrative Data Table: QSAR Model Equation (Note: The following represents a generic, hypothetical QSAR equation.)

Model ComponentDescription
Dependent Variable Biological Activity (e.g., IC50)
Independent Variables Molecular Descriptors (e.g., LogP, Molecular Weight, Dipole Moment)
Hypothetical Equation log(1/IC50) = 0.65 * LogP - 0.01 * MW + 0.23 * Dipole + 1.54
Statistical Significance A high R² value (e.g., > 0.7) and a low p-value would indicate a robust model.

Emerging Research Directions and Future Perspectives for 4 1s 1 Hydroxyethyl Benzene 1,3 Diol Research

Development of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol as Chemical Probes for Biological Systems

The resorcinol (B1680541) scaffold is a key feature in molecules designed for biological investigation. In the field of analytical chemistry, resorcinol is utilized in colorimetric assays, such as the Seliwanoff's test for carbohydrate detection, where it reacts with ketoses to form a colored complex. patsnap.com This fundamental reactivity suggests that derivatives like this compound could be functionalized to create novel probes.

Recent advancements have seen the development of fluorescent probes for imaging biological phenomena like oxidative stress. nih.gov These probes often work by reacting with carbonyl groups that accumulate in cells under stress. nih.gov The hydroxyethyl (B10761427) group of this compound, or its oxidized ketone counterpart, could potentially serve as a reactive handle for such probes.

Furthermore, resorcinol-based structures are being explored in the design of complex molecules for chemical biology, such as PROTACs (PROteolysis TArgeting Chimeras). One study detailed the creation of resorcinol diphenyl ether-based PROTAC-like molecules that act as dual inhibitors and degraders of the PD-L1 protein, which is significant in cancer immunotherapy. nih.gov This indicates the potential for the resorcinol framework to be a component of sophisticated chemical tools for modulating protein activity and abundance in living systems.

Advanced Materials Science Applications Based on this compound Scaffolds

In materials science, resorcinol and its derivatives are foundational building blocks for a variety of polymers and functional materials. A closely related compound, 1,3-Bis(2-hydroxyethyl)resorcinol (HER), is employed as an aromatic diol chain extender for polyurethane prepolymers, particularly those based on MDI (methylene diphenyl diisocyanate). gantrade.comzjgyrchem.com HER is valued for its ability to enhance the durability and elasticity of polyurethane elastomers used in applications like cast wheels, seals, and packaging materials. zjgyrchem.com Given its structural similarity, this compound could potentially be investigated for similar roles in polymer chemistry.

Another significant area of research is the use of resorcinol in the synthesis of resorcinol-formaldehyde (RF) resins. These resins are precursors for creating porous carbon materials, such as carbon xerogels and aerogels. rsc.orgmdpi.com These materials possess high surface areas and tailored porosity, making them suitable for a range of applications, including as electrode materials in supercapacitors for energy storage. rsc.org The specific structure of this compound, with its additional hydroxyl group on the side chain, could influence the polymerization process and the final properties of the resulting carbon materials.

The table below summarizes the properties of a resorcinol-based porous resin carbon material, illustrating the potential application space for materials derived from resorcinol scaffolds.

PropertyValueReference
Specific Capacitance198 F g⁻¹ rsc.org
Capacitance Retention96.5% at 2 A g⁻¹ rsc.org
Specific Surface Area540 m² g⁻¹ rsc.org

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The production of fine chemicals is increasingly guided by the principles of green chemistry, which prioritize environmentally benign processes. Research into the synthesis of resorcinol and its derivatives has explored more sustainable routes. For instance, a patented method describes the synthesis of resorcinol from m-phenylenediamine (B132917) using a solid-supported acid catalyst. google.com This approach is presented as being more environmentally friendly due to the reusability of the catalyst and milder reaction conditions compared to traditional methods that require high temperatures and pressures. google.com

The synthesis of derivatives often involves reactions like esterification and acylation. jmchemsci.commdpi.com Green chemistry principles can be applied to these transformations, for example, by using less hazardous solvents and catalysts. Research on the chemical modification of tannins, which are naturally occurring phenolic compounds, provides a model for the green synthesis of related structures. rsc.org These studies explore reactions that could be adapted for the synthesis of resorcinol derivatives, potentially using bio-based starting materials or more efficient catalytic systems. rsc.org A mild and effective synthesis of resorcinol-furfural thermosetting resin has been proposed using ethanol (B145695) as a solvent, which can reduce the energy barriers in the reaction. nih.gov

Interdisciplinary Research Integrating Chemical Biology and Other Scientific Fields

The resorcinol scaffold is a versatile platform for interdisciplinary research, bridging chemical biology with fields like medicine and materials science. In medicinal chemistry, resorcinol derivatives have been synthesized and evaluated for various biological activities. For example, a study on new resorcinol derivatives investigated their potential as anti-cancer agents. jmchemsci.com Another research effort focused on synthesizing resorcinol derivatives to evaluate their effects on melanin (B1238610) production, with the goal of developing new skin-whitening agents. mdpi.com

The intersection of chemical biology and materials science is evident in the development of functional materials with biological applications. The creation of PROTACs based on a resorcinol structure is a prime example of this synergy, aiming to create new therapeutic modalities. nih.gov Additionally, the unique properties of resorcinol-based polymers and carbon materials open up possibilities for their use in biomedical devices, drug delivery systems, and as supports for enzymes in biocatalysis. The inherent reactivity and biological activity of the resorcinol moiety make it a compelling target for researchers working across scientific disciplines. patsnap.comresearchgate.net

Q & A

Q. What are the recommended synthetic pathways for 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via aldol condensation reactions between resorcinol and aldehydes. For example, heating resorcinol with propanal or pentanal under reflux conditions (48–72 hours) in acidic or buffered media generates derivatives with hydroxyalkyl substituents. Isolation is typically achieved using column chromatography with hexane-diethyl ether gradients (e.g., 7:3 or 3:1 ratios) . Optimization involves adjusting reaction time, temperature, and solvent polarity to enhance yield and stereoselectivity. Monitoring via HPLC (retention times: 18–20 minutes) ensures purity .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy : UV-Vis and fluorescence spectroscopy (e.g., excitation/emission wavelengths) reveal electronic transitions and aggregation-dependent fluorescence behavior .
  • Chromatography : Reverse-phase HPLC with acetate-buffered mobile phases (pH 4.0–4.6) separates stereoisomers and monitors reaction progress .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and hydrogen-bonding patterns, particularly for hydroxyl groups .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile/butyl rubber gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .
  • Ventilation : Ensure fume hoods or local exhaust systems are used during synthesis to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste per hazardous chemical guidelines .

Advanced Research Questions

Q. How can the stereochemical purity of the (1S)-hydroxyethyl group be validated, and what methods resolve enantiomeric excess?

  • Methodological Answer :
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylase-based columns) with polar organic mobile phases to separate enantiomers. Retention time shifts indicate stereochemical differences .
  • Circular Dichroism (CD) : CD spectra differentiate (S)- and (R)-configurations by analyzing Cotton effects in the UV range (200–300 nm) .
  • Polarimetry : Measure optical rotation at specific wavelengths (e.g., 589 nm) and compare with literature values for enantiomeric excess calculations .

Q. What factors influence the fluorescence quenching or enhancement of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Effects : Adjust pH (2.0–10.0) using acetate or phosphate buffers. Protonation/deprotonation of hydroxyl groups alters electron delocalization, shifting emission maxima .
  • Molecular Aggregation : Vary concentration (1–10 µM) and solvent polarity (water vs. DMSO). Aggregation-induced quenching is observed via fluorescence lifetime decay measurements .
  • Metal Ion Interactions : Titrate with transition metals (e.g., Ni2+^{2+}, Cu2+^{2+}) to study complexation-induced spectral changes. Use Job’s plot analysis to determine stoichiometry .

Q. How can this compound serve as a ligand for metal ion detection in biological samples?

  • Methodological Answer :
  • Complexation : React with Ni(II) in acetate buffer (pH 4.0) to form a 1:2 (metal:ligand) complex. Extract the complex into chloroform for preconcentration .
  • Electrochemical Detection : Use differential pulse polarography (DPP) with optimized parameters (pulse amplitude: 50 mV, scan rate: 10 mV/s) to quantify Ni(II) in the range of 0.05–42 µg/mL .
  • Interference Studies : Add competing ions (e.g., Fe3+^{3+}, Zn2+^{2+}) to assess selectivity. Masking agents like EDTA improve specificity .

Q. How do solvent polarity and reaction time affect the regioselectivity of hydroxyalkylation reactions during synthesis?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. Polar solvents favor electrophilic substitution at the para position .
  • Kinetic Studies : Monitor reaction progress via TLC/HPLC at intervals (e.g., 12, 24, 48 hours). Longer reaction times (>48 hours) increase byproduct formation (e.g., dialkylated derivatives) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict activation energies for different substitution pathways .

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